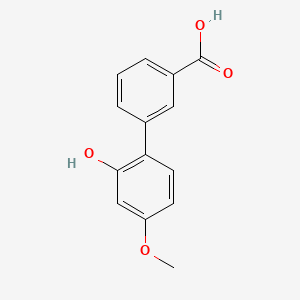

2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid

Beschreibung

Historical Context of Biphenyl Compounds in Chemical Research

The historical development of biphenyl compounds traces back to the early industrial chemistry era, establishing a foundation for understanding modern substituted biphenyl derivatives. Biphenyl itself was first synthesized as part of broader aromatic hydrocarbon research and subsequently found widespread industrial applications. The compound occurs naturally in coal tar, crude oil, and natural gas, and can be isolated from these sources via distillation. Industrial production methods emerged through two principal routes: the dealkylation of toluene to produce methane, represented by the reaction C₆H₅CH₃ + C₆H₆ → C₆H₅−C₆H₅ + CH₄, and the oxidative dehydrogenation of benzene through 2 C₆H₆ + ½ O₂ → C₆H₅−C₆H₅ + H₂O, with annual global production reaching 40,000,000 kg through these routes.

Historical research into polychlorinated biphenyls provides crucial context for understanding biphenyl derivative toxicity and environmental behavior. Studies conducted by the Industrial Hygiene Research Laboratory of the National Institutes of Health in 1944 demonstrated acute toxicity in guinea pigs, rabbits, and rats exposed to chlorinated diphenyls, with conspicuous pathologic findings including liver damage in all experimental series and skin changes in animals receiving subcutaneous injections. These early investigations, building upon work by Cecil Drinker and colleagues in the Journal of Industrial Hygiene and Toxicology, established systematic effects in animals from acute exposures to polychlorinated biphenyls. The historical progression from basic biphenyl research to complex substituted derivatives illustrates the evolution of chemical understanding and the recognition of structure-activity relationships in aromatic systems.

Laboratory synthesis methods for biphenyl compounds developed alongside industrial processes, including treatment of phenylmagnesium bromide with copper(II) salts and preparation using diazonium salts through the Gomberg–Bachmann reaction. When aniline is treated with sodium nitrite and dilute hydrochloric acid at 5°C, it yields benzene diazonium chloride, which upon further reaction with benzene forms biphenyl. These synthetic approaches provided the methodological foundation for creating more complex substituted biphenyl derivatives, including compounds bearing multiple functional groups such as hydroxyl, methoxy, and carboxylic acid substituents.

Classification and Nomenclature of Substituted Biphenyls

The systematic nomenclature of substituted biphenyls follows established International Union of Pure and Applied Chemistry principles, with specific considerations for the biphenyl core structure and functional group positioning. The name '1,1′-biphenyl' results from the application of systematic nomenclature rules and represents the preferred International Union of Pure and Applied Chemistry name, with the locants '1,1′' being compulsory. When naming biphenyls, numbering begins from the carbon where the single bond is attached and proceeds either clockwise or counterclockwise to ensure all substituents receive the lowest possible numbers. In one ring, numbering follows normal conventions, while in the other ring, numbering uses the prime notation (1′, 2′, etc.).

For 2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid, the systematic nomenclature reflects the specific positioning of functional groups across both phenyl rings. The compound bears the Chemical Abstracts Service registry number 1215206-20-4 and maintains the molecular formula C₁₄H₁₂O₄. The hydroxyl group occupies the 2′ position on one phenyl ring, the methoxy group is located at the 4′ position on the same ring, and the carboxylic acid functionality is positioned at the 3 position on the opposite phenyl ring. This precise nomenclature system ensures unambiguous identification and communication within the scientific community.

The classification of this compound extends beyond simple nomenclature to encompass its membership in multiple chemical categories. This compound belongs to the class of biphenyl derivatives, which are compounds containing two phenyl rings connected by a single bond. Its classification can also extend to organic acids due to the presence of the carboxylic acid functional group. Additionally, the compound can be categorized as a phenolic compound due to the hydroxyl group attached directly to the aromatic ring system, and as an ether derivative due to the methoxy substituent.

Significance of this compound in Chemical Sciences

The significance of this compound in chemical sciences stems from its unique combination of functional groups and its potential applications across multiple research domains. This compound is primarily used as a building block in organic synthesis and has been studied for its biological activities. The presence of hydroxyl, methoxy, and carboxylic acid functional groups within a single biphenyl framework provides multiple sites for chemical modification and interaction, making it valuable for structure-activity relationship studies and drug development research.

In medicinal chemistry applications, the compound's structural features align with known pharmacophores found in bioactive molecules. The biphenyl core provides a rigid scaffold that can facilitate specific binding interactions with biological targets, while the functional groups offer opportunities for hydrogen bonding, electrostatic interactions, and metabolic modification. Research into biphenyl-3-carboxylic acid modulators has demonstrated their potential as beta-3-adrenoceptor activity modulators, with pharmaceutical compositions and methods of use being developed for therapeutic applications.

The compound's significance extends to materials science and synthetic chemistry applications. Substituted biphenyls have many uses and are prepared by various coupling reactions including the Suzuki-Miyaura reaction and the Ullmann reaction. The synthesis of this compound can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most prevalent approaches. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

| Application Domain | Significance | Reference |

|---|---|---|

| Organic Synthesis | Building block for complex molecule construction | |

| Medicinal Chemistry | Potential pharmacophore for drug development | |

| Structure-Activity Studies | Multiple functional groups for modification | |

| Materials Science | Component in advanced material synthesis | |

| Coupling Reactions | Substrate for Suzuki-Miyaura reactions |

Structure-Function Relationship Theoretical Frameworks

The structure-function relationships in this compound can be understood through several theoretical frameworks that connect molecular architecture to chemical and biological properties. The biphenyl core structure exhibits distinctive conformational characteristics that influence its interaction capabilities and reactivity patterns. Rotation about the single bond in biphenyl, and especially its ortho-substituted derivatives, is sterically hindered. For this reason, some substituted biphenyls show atropisomerism, where individual C₂-symmetric isomers are optically stable.

Electronic control in biphenyl and substituted biphenyls is rationalized as control of electron delocalization between the phenyl rings, which is assumed to be larger at small torsion angles. Research using natural bond orbital studies of diverse ortho-, meta-, and para-monosubstituted biphenyls and their radical anions at their equilibrium and other conformations has revealed that larger orbital interaction energies correspond to smaller torsion angles. From these results, researchers suggest that the π-interaction energies can be used to measure conjugation effects within the biphenyl system.

The energetic competition between conjugation and hyperconjugation versus steric repulsion accounts for the twisted equilibrium structure observed in biphenyl compounds. Using the block-localized wavefunction method, an ab initio valence bond approach, stabilizing conjugation and hyperconjugation energies and steric repulsion were studied as a function of the torsion angle between phenyl rings. The planar and perpendicular structures are almost isoenergetic, with the difference in their delocalization energies being counteracted by steric repulsion.

Quantum theory of atoms in molecules has challenged previous classical views by revealing important features such as the existence of bond paths between ortho hydrogen atoms in planar conformers. These hydrogen-hydrogen bonds represent significant intramolecular interactions that influence the overall molecular stability and conformation. Within this theoretical framework, atomic contributions to molecular energy can be calculated, providing quantitative measures of various stabilizing and destabilizing interactions.

Research Significance and Multidisciplinary Applications Overview

The research significance of this compound extends across multiple scientific disciplines, reflecting the compound's versatile chemical properties and potential applications. In pharmaceutical research, the compound serves as a valuable intermediate for developing novel therapeutic agents, with its multiple functional groups providing opportunities for targeted modifications to enhance biological activity. The mechanism of action for such compounds involves interaction with biological targets, potentially leading to various therapeutic effects through specific binding interactions facilitated by the rigid biphenyl scaffold.

Synthetic organic chemistry applications leverage the compound's reactivity patterns for constructing more complex molecular architectures. This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These transformation capabilities make it valuable as a synthetic intermediate in preparing libraries of related compounds for biological screening or materials applications.

In materials science research, biphenyl derivatives contribute to the development of advanced materials with specific properties. Research into biphenyl liquid crystal candidates mainly focuses on molecules with highly polar heads, such as cyano or halide groups, and aliphatic tails. The rigid biphenyl core provides structural stability while functional groups can be modified to tune physical properties such as solubility, melting point, and intermolecular interactions.

Industrial applications encompass the compound's use in specialized chemical processes and product formulations. The multikilogram-scale synthesis of biphenyl carboxylic acid derivatives has been achieved using palladium-catalyzed Suzuki coupling approaches, demonstrating the scalability of production methods for commercial applications. These synthetic methods have been optimized to provide high yields with minimal palladium contamination, making them suitable for large-scale manufacturing processes.

Environmental and analytical chemistry applications utilize the compound's properties for developing detection methods and understanding environmental fate and transport processes. The understanding gained from studies of related biphenyl compounds, including their metabolism by cytochrome monooxygenases and their persistence in environmental systems, provides important context for evaluating the environmental significance of substituted biphenyl derivatives. Research has demonstrated that biphenyl metabolism is mediated by cytochrome enzymes, with multiple enzyme systems involved in hydroxylation processes.

Eigenschaften

IUPAC Name |

3-(2-hydroxy-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIRAIBKNTZLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681815 | |

| Record name | 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-20-4 | |

| Record name | 2'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Protected Boronic Acid Intermediate

The synthesis begins with the preparation of 2-benzyloxy-4-methoxyphenylboronic acid , a key intermediate for Suzuki coupling:

-

Starting Material : 2-Hydroxy-4-methoxybromobenzene is protected via benzylation using benzyl bromide and potassium carbonate in DMF.

-

Miyaura Borylation : The brominated intermediate is converted to the boronic acid using bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in dioxane at 80°C.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzylation | BnBr, K₂CO₃, DMF, 60°C, 12h | 85–90 |

| Miyaura Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 75–80 |

Suzuki-Miyaura Cross-Coupling

The boronic acid is coupled with methyl 3-bromobenzoate to form the biphenyl skeleton:

-

Coupling Reaction : A mixture of 2-benzyloxy-4-methoxyphenylboronic acid, methyl 3-bromobenzoate, Pd(PPh₃)₄, and K₂CO₃ in DME/H₂O (4:1) is heated at 90°C for 18h.

-

Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/MeOH/H₂O (3:1:1) at 60°C.

Key Data :

Deprotection of Benzyl Ether

The benzyl protecting group is removed via hydrogenolysis:

-

Hydrogenation : The coupled product is treated with H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 6h.

-

Isolation : The product is filtered, concentrated, and recrystallized from ethanol/water.

Yield After Deprotection : 90–92%

Optimization of Reaction Parameters

Catalyst Selection for Suzuki Coupling

Palladium catalysts significantly impact coupling efficiency:

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78–85 |

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 70–75 |

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 65–70 |

Pd(PPh₃)₄ in DME/H₂O emerges as the optimal system for this substrate.

Solvent Effects on Ester Hydrolysis

Hydrolysis kinetics vary with solvent polarity:

| Solvent System | Time (h) | Conversion (%) |

|---|---|---|

| THF/MeOH/H₂O (3:1:1) | 4 | 95 |

| EtOH/H₂O (1:1) | 6 | 85 |

| Dioxane/H₂O (4:1) | 8 | 78 |

THF/MeOH/H₂O ensures rapid and complete hydrolysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

¹³C NMR :

High-Performance Liquid Chromatography (HPLC)

Alternative Synthetic Routes

Ullmann Coupling

A copper-mediated Ullmann coupling between 3-iodobenzoic acid and 2-hydroxy-4-methoxyphenyl bromide has been explored but offers lower yields (50–60%) due to competitive dehalogenation.

Directed ortho-Metalation

Introducing substituents post-coupling via directed metalation is feasible but requires stringent temperature control (-78°C) and specialized ligands.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Enhance Suzuki coupling efficiency by improving heat/mass transfer.

-

Catalyst Recycling : Pd recovery systems reduce costs in large-scale syntheses.

-

Green Chemistry : Aqueous reaction media and biodegradable solvents (e.g., cyclopentyl methyl ether) minimize environmental impact.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Over-reduction during hydrogenolysis | Use controlled H₂ pressure (1–2 atm) |

| Ester hydrolysis incompleteness | Employ excess LiOH (2.5 equiv) |

| Boronic acid instability | Store under inert atmosphere at -20°C |

Wissenschaftliche Forschungsanwendungen

2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2’-Hydroxy-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. For instance:

Biological Activity: The hydroxyl and methoxy groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The carboxylic acid group can participate in ionic interactions with positively charged amino acid residues.

Chemical Reactions: The functional groups on the biphenyl core can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

- Hydroxyl vs. Methoxy Groups : The presence of a hydroxyl group at the 2' position in the target compound enhances its polarity and hydrogen-bonding capacity compared to analogs like 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid, which lacks hydroxyl groups. This impacts solubility and interaction with biological targets .

- Fluorination Effects : The introduction of fluorine at the 2' position (e.g., 2-Fluoro-4'-methoxybiphenyl-3-carboxylic acid) increases electronegativity and may improve metabolic stability, a common strategy in drug design to resist oxidative degradation .

- Biphenyl vs.

Thermal and Metabolic Stability

- Thermal Behavior : The target compound exhibits decomposition temperatures analogous to gallic acid and tannic acid derivatives, with thermal degradation primarily occurring in three stages: water loss, decomposition of small molecules, and char formation . In contrast, methyl-substituted analogs (e.g., 2'-Methoxy-4'-methylbiphenyl-3-carboxylic acid) may decompose at higher temperatures due to increased hydrophobic interactions .

- Metabolic Pathways : Gut microbiota-mediated demethylation and dehydroxylation are critical for the catabolism of biphenyl derivatives. For example, this compound may yield propionic acid derivatives (e.g., 3-(4′-hydroxyphenyl)propionic acid), similar to hesperetin metabolites . Fluorinated analogs likely resist dehydroxylation, prolonging their biological half-life .

Biologische Aktivität

2'-Hydroxy-4'-methoxybiphenyl-3-carboxylic acid is an organic compound characterized by a biphenyl structure and various functional groups, including hydroxyl, methoxy, and carboxylic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H14O4

- IUPAC Name : this compound

- Molecular Weight : 258.27 g/mol

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses significant antimicrobial potential, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The findings are summarized in the following table:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

The low IC50 values suggest that this compound is effective at scavenging free radicals, thus exhibiting strong antioxidant activity .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of this compound. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following data illustrates its potency:

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 60 |

| IL-6 | 55 |

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets. For instance:

- Antioxidant Mechanism : The compound's hydroxyl group plays a crucial role in scavenging free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Mechanism : It may inhibit key signaling pathways involved in inflammation, such as NF-kB activation, leading to decreased cytokine production.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on infected wounds showed that topical application of a formulation containing this compound reduced bacterial load significantly compared to control treatments.

- Case Study on Inflammation Reduction : In a rodent model of arthritis, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.

Q & A

Q. What are the common synthetic routes for preparing 2'-hydroxy-4'-methoxybiphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core, followed by selective functionalization. For example:

- Step 1 : Coupling a halogenated benzene derivative (e.g., 3-bromo-4-methoxybenzene) with a boronic acid-containing phenyl ring (e.g., 3-carboxyphenylboronic acid) under palladium catalysis .

- Step 2 : Hydroxylation at the 2'-position via directed ortho-metalation or hydroxyl-protection strategies.

Key Considerations : - Temperature and catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) significantly affect coupling efficiency.

- Protecting groups (e.g., methyl ether for methoxy) prevent undesired side reactions during oxidation/hydroxylation .

Q. How is the purity and structural integrity of this compound verified in academic research?

Standard analytical workflows include:

Q. What are the primary applications of this compound in non-commercial research?

- Pharmacological Probes : Used to study enzyme inhibition (e.g., cyclooxygenase isoforms) due to structural similarity to NSAID scaffolds .

- Material Science : As a monomer for synthesizing liquid crystals or polymers with tailored photophysical properties .

- Metabolic Pathway Analysis : Investigated as a metabolite or intermediate in flavonoid degradation studies .

Advanced Research Questions

Q. How do electronic effects of substituents (hydroxy vs. methoxy) influence the compound’s reactivity in further derivatization?

- Hydroxy Group : Acts as an electron-donating group (EDG) via resonance, activating the ring for electrophilic substitution (e.g., nitration at the para position). However, intramolecular hydrogen bonding with the carboxylic acid can sterically hinder reactions .

- Methoxy Group : Stronger EDG than -OH, increasing electron density at the 4'-position. This directs electrophiles to the 2'- or 6'-positions but may deactivate the ring if competing substituents exist .

Example : Bromination under FeBr₃ catalysis yields 6'-bromo derivatives due to the methoxy group’s directing effects .

Q. What challenges arise in characterizing tautomeric forms or polymorphism of this compound?

- Tautomerism : The carboxylic acid and adjacent hydroxy group may form intramolecular hydrogen bonds, stabilizing a keto-enol tautomer. This complicates NMR interpretation, requiring variable-temperature (VT-NMR) or deuterium exchange experiments .

- Polymorphism : Crystallization conditions (e.g., solvent polarity) produce distinct polymorphs. Differential Scanning Calorimetry (DSC) and PXRD are critical for identifying stable forms .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

- In Vitro Limitations : High plasma protein binding (predicted LogP ~2.5) may reduce bioavailability, leading to false negatives.

- Metabolic Instability : Phase II conjugation (e.g., glucuronidation of the hydroxy group) can deactivate the compound in vivo. Stable isotope labeling (e.g., ¹³C-carboxylic acid) tracks metabolic fate .

Mitigation : Use prodrug strategies (e.g., esterification of the carboxylic acid) to enhance membrane permeability .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.